molecular formula C21H29N3O2 B11137352 N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

Cat. No.: B11137352
M. Wt: 355.5 g/mol
InChI Key: LVAXFMCFIAQLEP-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Cyclization: The hexahydrocyclohepta[b]indole structure is formed through a cyclization reaction, often involving a palladium-catalyzed intramolecular coupling.

    Introduction of the Morpholinopropyl Group: The morpholinopropyl group is introduced via nucleophilic substitution, where a suitable halide reacts with morpholine in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The morpholinopropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The indole core is known to interact with various enzymes and proteins, often inhibiting their activity by forming hydrogen bonds and other interactions. The morpholinopropyl group may enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamides: These compounds share the indole core and carboxamide group but differ in their substituents.

    Morpholine derivatives: Compounds featuring the morpholine ring but with different core structures.

Uniqueness

N-(3-morpholinopropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is unique due to its combination of the hexahydrocyclohepta[b]indole core and the morpholinopropyl group. This unique structure may confer distinct biological activities and binding properties compared to other indole derivatives .

Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

InChI

InChI=1S/C21H29N3O2/c25-21(22-9-4-10-24-11-13-26-14-12-24)16-7-8-20-18(15-16)17-5-2-1-3-6-19(17)23-20/h7-8,15,23H,1-6,9-14H2,(H,22,25)

InChI Key

LVAXFMCFIAQLEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCCCN4CCOCC4

Origin of Product

United States

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